Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate
CAS No.: 69310-80-1
Cat. No.: VC20328487
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate - 69310-80-1](/images/structure/VC20328487.png)
Specification
CAS No. | 69310-80-1 |
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Molecular Formula | C17H18N2O5 |
Molecular Weight | 330.33 g/mol |
IUPAC Name | ethyl 7-methyl-2,4-dioxo-7-phenyl-5,6-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C17H18N2O5/c1-3-23-15(21)12-9-11-13(20)18-16(22)19-14(11)24-17(12,2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3,(H2,18,19,20,22) |
Standard InChI Key | SAIYLRKUDSGUIQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1(C)C3=CC=CC=C3 |
Introduction
Structural Features and Molecular Characteristics
Core Architecture
The compound features a fused pyrano[2,3-d]pyrimidine core, comprising a pyran ring (oxygen-containing six-membered ring) condensed with a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3). Key substituents include:
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A 7-methyl-7-phenyl group at the pyran ring, introducing steric bulk and hydrophobicity.
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Ethyl ester and dihydroxy groups at positions 6 and 2/4, respectively, contributing to hydrogen-bonding potential and solubility .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3433 cm (NH), 2211 cm (C≡N), and 1690 cm (C=O) confirm functional groups .
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H NMR: Signals at δ 2.18 ppm (CH), δ 3.80 ppm (OCH), and δ 5.20 ppm (pyrane CH) align with the methyl, methoxy, and pyran ring protons .
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C NMR: Resonances at δ 20.9 ppm (CH), δ 56.0 ppm (OCH), and δ 105.8 ppm (C-7) validate the substituents .
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Formation of the pyrano[2,3-d]pyrimidine core: Condensation of 4-methoxy-1-naphthol with aldehydes and malononitrile under reflux .
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Functionalization: Introduction of the ethyl ester group via esterification and phenyl/methyl groups via nucleophilic substitution .
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Purification: Recrystallization from solvents like hexane/EtOAc yields white crystals .
Key Intermediates
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2-Amino-4-(4-halophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitriles: Serve as precursors for cyclization .
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Triazolopyrimidine derivatives: Generated via hydrazinolysis or acylation .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | Ethanolic piperidine, reflux | 70–85 | |
2 | Triethyl orthoformate, acetic anhydride | 60–75 | |
3 | Hydrazine hydrate, ethanol | 50–65 |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: Stable under inert atmospheres but hydrolyzes in strongly acidic/basic conditions due to ester and amide groups .
Crystallographic Data
Organism/Model | Activity (IC/MIC) | Reference |
---|---|---|
S. aureus (ATCC 25923) | 12.3 µg/mL | |
E. coli (ATCC 25922) | 16.1 µg/mL | |
COX-2 enzyme | 1.0 µM |
Applications in Medicinal Chemistry
Drug Design
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Lead Compound: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .
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